6-(Chloromethyl)-2,3-dihydrobenzofuran
Description
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4,6H2 |
InChI Key |
VOULLECUCUYFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Positional Effects on Anti-Tubercular Activity
| Position | Compound | MIC (µM) |
|---|---|---|
| 6 | 33 | 0.06 |
| 5 | 37 | 0.50 |
| 2 | 32 | 0.25 |
Heterocycle Variations: Dihydrobenzofuran vs. Benzodioxane
Replacing the dihydrobenzofuran core with 1,4-benzodioxane alters bioactivity. Clinopodic acid E (1,4-benzodioxane) demonstrates 4-fold higher potency (IC₅₀: 51 mM) than its dihydrobenzofuran analog, clinopodic acid N (IC₅₀: 206 mM), in hyaluronidase inhibition . This suggests that oxygen atom positioning within the heterocycle modulates enzyme interaction.
Table 2: Heterocycle Impact on Hyaluronidase Inhibition
| Heterocycle | Compound | IC₅₀ (mM) |
|---|---|---|
| 2,3-Dihydrobenzofuran | Clinopodic acid N | 206 |
| 1,4-Benzodioxane | Clinopodic acid E | 51 |
Lipophilicity and Bioactivity
Lipophilicity (clogP) influences membrane permeability and target binding. For dihydrobenzofuran derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(chloromethyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 2,3-dihydrobenzofuran with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Key variables include solvent polarity (DMF vs. dichloromethane), temperature (40–80°C), and stoichiometry. Optimized conditions from similar compounds (e.g., 5-(2-chloroethyl)-2,3-dihydrobenzofuran) suggest yields improve with controlled water exclusion and catalytic bases like K₂CO₃ . Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm purity and regioselectivity .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer : Key spectral markers include:
- ¹H NMR : A triplet for the chloromethyl group (–CH₂Cl) at δ 4.2–4.5 ppm, coupled with diastereotopic protons from the dihydrofuran ring (δ 3.0–3.5 ppm).
- ¹³C NMR : The chloromethyl carbon resonates at ~45 ppm, distinct from bromomethyl analogs (~30 ppm) .
- GC-MS : A molecular ion peak at m/z 168.0 (C₉H₉ClO⁺) with fragmentation patterns reflecting loss of Cl (–CH₂Cl → –CH₂· + Cl⁻) .
Q. What are the primary reactivity trends of the chloromethyl group in this compound?
- Methodological Answer : The –CH₂Cl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) and elimination under basic conditions. For example:
- Substitution : Reacting with NaN₃ in DMF yields 6-(azidomethyl)-2,3-dihydrobenzofuran, useful for click chemistry.
- Elimination : Treatment with DBU in THF generates a benzofuran-vinyl chloride intermediate. Kinetic studies using HPLC can monitor competing pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., chloromethyl carbon) for nucleophilic attack. Molecular docking (AutoDock Vina) into target proteins (e.g., cytochrome P450 enzymes) identifies steric and electronic compatibility. For instance, substituting –CH₂Cl with –CH₂NH₂ increases hydrogen-bonding potential, as seen in analogs like 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) .
Q. What experimental strategies resolve contradictions in reported reaction outcomes for this compound?
- Methodological Answer : Divergent results (e.g., competing substitution vs. elimination) often arise from trace moisture or solvent effects. Systematic approaches include:
- Controlled Atmosphere : Use Schlenk lines to exclude moisture during substitution reactions.
- Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to stabilize transition states.
- In Situ Monitoring : React-IR or UV-vis spectroscopy tracks intermediate formation, as demonstrated in Friedel-Crafts alkylation studies .
Q. How does the chloromethyl group influence the compound’s metabolic stability in pharmacological studies?
- Methodological Answer : In vitro assays (e.g., liver microsomes) assess metabolic pathways. The –CH₂Cl group is prone to glutathione conjugation (via GST enzymes), forming mercapturic acid metabolites. Comparative studies with non-halogenated analogs (e.g., 2,3-dihydrobenzofuran) show reduced half-life (t₁/₂ < 2 hrs) due to rapid hepatic clearance. LC-MS/MS quantifies metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
